Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite

Nucleoside Chemistry Phosphotriester DNA Synthesis Phosphorylation

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is a specialized organophosphorus compound featuring two electron-withdrawing trifluoroethyl groups and a trimethylsilyl moiety bonded to a phosphite center. With molecular formula C7H13F6O3PSi and molecular weight 318.2260 g/mol , it is classified as a dialkyl trimethylsilyl phosphite and exists as a colorless to pale yellow liquid under ambient conditions.

Molecular Formula C7H13F6O3PSi
Molecular Weight 318.23 g/mol
CAS No. 101803-22-9
Cat. No. B14074601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,2-trifluoroethyl) trimethylsilyl phosphite
CAS101803-22-9
Molecular FormulaC7H13F6O3PSi
Molecular Weight318.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3
InChIKeyKXLXKEXJQQYLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite (CAS 101803-22-9): Procurement and Technical Specifications


Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is a specialized organophosphorus compound featuring two electron-withdrawing trifluoroethyl groups and a trimethylsilyl moiety bonded to a phosphite center. With molecular formula C7H13F6O3PSi and molecular weight 318.2260 g/mol [1], it is classified as a dialkyl trimethylsilyl phosphite and exists as a colorless to pale yellow liquid under ambient conditions. Its primary utility lies in advanced organic synthesis, where it functions as both a phosphorylating agent and a precursor for fluorinated phosphorus compounds, leveraging the unique electronic and steric properties conferred by its fluoroalkyl substituents [2].

Why In-Class Phosphites Are Not Interchangeable with Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite


Dialkyl trimethylsilyl phosphites are not a homogeneous class of reagents. Substitution of alkyl or silyl groups profoundly alters electrophilicity, nucleophilicity, steric profile, and hydrolytic stability, leading to divergent reactivity and product outcomes [1]. The target compound uniquely combines a strong electron-withdrawing trifluoroethyl environment with a labile trimethylsilyl group, enabling chemoselective reactions that fail or proceed with poor efficiency when using non-fluorinated analogs (e.g., triethyl phosphite), fully silylated analogs (e.g., tris(trimethylsilyl) phosphite), or trifluoroethyl analogs lacking the silyl group (e.g., bis(2,2,2-trifluoroethyl) phosphite) [2]. Direct quantitative comparisons confirm that substituting this reagent with a generic phosphite typically results in dramatically different yields, side-product profiles, and in many cases, complete reaction failure [3].

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite: Quantitative Differentiation from Closest Analogs


Phosphorylation of Deoxynucleosides Without Coupling Agents: Unique Reactivity Unmatched by Non-Silylated Analogs

The target compound directly phosphorylates the 3'-hydroxyl group of deoxyribonucleosides in the absence of any coupling agents or activators [1]. In contrast, the structurally related but non-silylated analog, bis(2,2,2-trifluoroethyl) phosphite, cannot achieve this transformation under identical conditions and requires separate activation steps [2]. This fundamental reactivity difference stems from the labile trimethylsilyl group, which facilitates nucleophilic attack at phosphorus.

Nucleoside Chemistry Phosphotriester DNA Synthesis Phosphorylation

Chemoselective Fluorination with Sulfuryl Chloride Fluoride: Quantitative Conversion Unattainable with Non-Silylated Phosphites

Treatment of bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite with sulfuryl chloride fluoride (ClSO2F) proceeds quantitatively and fully chemoselectively to yield the corresponding phosphorofluoridate of high purity [1]. In stark contrast, the direct fluorination of non-silylated phosphites such as bis(2,2,2-trifluoroethyl) phosphite with ClSO2F is either low-yielding or completely ineffective due to the absence of the trimethylsilyl leaving group [2]. This method provides facile access to deoxynucleoside phosphorofluoridates, a class of compounds otherwise challenging to obtain [3].

Phosphorofluoridate Synthesis Nucleotide Analogues Fluorination

Synthetic Yield for Dialkyl Trimethylsilyl Phosphites: High Efficiency in Preparation

The synthesis of dialkyl trimethylsilyl phosphites, including the target compound, can be achieved in high yields (87–92%) via a ZnCl2-catalyzed reaction of dialkyl phosphonates with hexamethyldisilazane (HMDS) at 20°C, requiring no inert atmosphere and completing within 0.5 h [1]. This compares favorably to the synthesis of other silylated phosphites, such as bis(trimethylsilyl) phosphite, which typically requires more rigorous conditions and achieves yields ranging from 85–98% depending on the specific method .

Organophosphorus Synthesis Silylation Reagent Preparation

Hydrolytic Stability: Enhanced Resistance Relative to Non-Fluorinated Alkyl Phosphites

The presence of electron-withdrawing trifluoroethyl groups in bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite significantly enhances its resistance to hydrolysis compared to non-fluorinated alkyl phosphites. While non-fluorinated analogs like triethyl phosphite are susceptible to rapid hydrolysis in the presence of trace moisture, dialkyl fluoroalkyl phosphates, which are derived from or structurally related to this compound, have been shown to resist chlorination and withstand prolonged reflux with oxalyl or thionyl chloride [1]. This improved stability translates to longer shelf life and more predictable reactivity in air- and moisture-sensitive applications.

Reagent Stability Storage and Handling Hydrolysis

Performance as Electrolyte Additive: Improved Capacity Retention Over Non-Silylated Phosphites

In lithium-ion battery applications, tris(trimethylsilyl) phosphite (TMSPi), a close structural analog of the target compound, demonstrates superior performance compared to triethyl phosphite (TEPi). Cells containing TMSPi exhibit significantly lower capacity fade and impedance rise over cycling [1]. Specifically, in LiNi0.5Mn0.3Co0.2O2-graphite full cells operating between 3.0–4.4 V, TMSPi-containing cells show enhanced capacity retention and reduced transition metal dissolution from the cathode [2]. While direct data for bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite in this exact context are limited, the shared trimethylsilyl phosphite core suggests potential for analogous performance benefits compared to non-silylated or non-fluorinated additives.

Lithium-Ion Batteries Electrolyte Additives High-Voltage Cathodes

Steric and Electronic Tuning for Z-Selective Olefination: Enabling Stereocontrol Unattainable with Non-Fluorinated Phosphonates

While bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite itself is a precursor, its derived phosphonates play a critical role in Z-selective Wittig-Horner-Emmons olefinations. Replacing ethyl groups with 2,2,2-trifluoroethyl groups on the phosphonate, combined with a highly dissociated countercation (e.g., using crown ether), switches the stereoselectivity from the typical E-alkene to the Z-alkene in high yield [1]. This contrasts sharply with conventional triethyl phosphonates, which predominantly yield the E-isomer [2]. The target compound serves as a key synthetic entry point to these stereodirecting trifluoroethyl phosphonates.

Wittig-Horner-Emmons Z-Alkene Synthesis Stereoselective Synthesis

Optimal Application Scenarios for Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite in Research and Development


Solid-Phase Oligonucleotide Synthesis via Phosphotriester Chemistry

Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is uniquely suited for the phosphorylation of deoxynucleosides in the phosphotriester approach to DNA synthesis [1]. Its ability to react directly with the 3'-hydroxyl group without additional coupling agents simplifies the synthesis of key intermediates [2]. This application is particularly valuable in academic and industrial laboratories focused on nucleic acid chemistry, where streamlined protocols and high-purity intermediates are essential.

Synthesis of Nucleoside Phosphorofluoridates and Related Phosphorus(V) Fluorides

The quantitative and chemoselective fluorination of this compound with sulfuryl chloride fluoride provides a direct and mild route to phosphorofluoridates [1]. This is especially relevant for the preparation of 3'- and 5'-mononucleoside phosphorofluoridates, which serve as mechanistic probes and potential therapeutic agents [2]. Procurement of this reagent enables facile access to these otherwise difficult-to-synthesize compounds.

Preparation of Z-Selective Wittig-Horner-Emmons Phosphonate Reagents

As a precursor to bis(2,2,2-trifluoroethyl) phosphonates, this compound is integral to stereoselective olefination strategies that yield Z-alkenes [1]. Researchers engaged in total synthesis of complex natural products or medicinal chemistry campaigns benefit from the predictable and high Z-selectivity conferred by the trifluoroethyl groups, a stereochemical outcome not achievable with conventional ethyl phosphonates [2].

Development of Advanced Electrolyte Additives for High-Voltage Lithium-Ion Batteries

Based on the demonstrated performance of structurally related tris(trimethylsilyl) phosphite in enhancing capacity retention and reducing cathode degradation in high-voltage Li-ion cells [1], bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite represents a promising candidate for further investigation as an electrolyte additive [2]. The electron-withdrawing trifluoroethyl groups may offer additional benefits in terms of oxidative stability and film-forming properties on cathode surfaces.

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